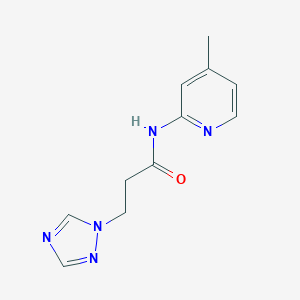![molecular formula C12H14ClN3OS B497278 N-[2-(4-クロロ-3,5-ジメチル-1H-ピラゾール-1-イル)エチル]-2-チオフェンカルボキサミド CAS No. 957502-09-9](/img/structure/B497278.png)
N-[2-(4-クロロ-3,5-ジメチル-1H-ピラゾール-1-イル)エチル]-2-チオフェンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
科学的研究の応用
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiophene chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target molecules, altering their function and leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways . The compound’s effects on these pathways can lead to a range of downstream effects, including modulation of cellular functions and responses.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are likely metabolized by liver enzymes and excreted through the kidneys. These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might exert anti-inflammatory, antioxidant, and other pharmacological effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . For instance, the compound’s solubility and stability can be influenced by the pH and temperature of the environment, while the presence of other molecules can affect its ability to interact with its targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide typically involves the following steps:
Preparation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with appropriate chloro-substituted ketones under acidic conditions.
Formation of the thiophene carboxamide: The thiophene carboxylic acid is first activated, often using reagents like thionyl chloride, and then reacted with the 4-chloro-3,5-dimethyl-1H-pyrazole to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiophene derivatives with different functional groups.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Modified pyrazole derivatives with different substituents.
類似化合物との比較
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-thiophenecarboxamide: A closely related compound with slight structural variations.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-thiophenecarboxamide: A variant without the chlorine atom.
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-thiophenecarboxamide: A thiophene derivative with a different position of the carboxamide group.
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their properties and applications.
特性
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-8-11(13)9(2)16(15-8)6-5-14-12(17)10-4-3-7-18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVOKVDNGYYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)


![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B497218.png)
